2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride
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Overview
Description
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Ethylation and Fluorination: The ethyl group can be introduced through alkylation reactions using ethyl halides, while the fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Electrophilic Aromatic Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered chemical properties.
Scientific Research Applications
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The fluorine atom enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methylbenzimidazole
- 2-(Chloromethyl)-1-ethylbenzimidazole
- 5-Fluoro-2-methylbenzimidazole
Uniqueness
2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride is unique due to the combination of its substituents. The presence of both a chloromethyl group and a fluorine atom on the benzimidazole ring imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2.ClH/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11;/h3-5H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHFEABFQASSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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